[2,3'-Bipyridine]-6'-carboxylic acid
Description
Coordination Chemistry
This compound acts as a tridentate ligand, coordinating through two pyridine nitrogens and the carboxylate oxygen. Notable complexes include:
- Cobalt(III) and Rhodium(III) Complexes : These form octahedral geometries with distorted coordination spheres, stabilized by intramolecular hydrogen bonds and π-stacking interactions.
- Copper(II) Complexes : Exhibit mixed ligand coordination with phenylpyridine derivatives, forming mononuclear structures suitable for catalytic studies.
- Magnesium(II) Complexes : Bis-ligand complexes demonstrate square-planar geometries, with applications in polymer catalysts.
Table 2: Representative Metal Complexes
| Metal Center | Ligand Coordination Mode | Geometry | Application Focus |
|---|---|---|---|
| Co³⁺ | κ³N,N,O (bipyridine + carboxylate) | Distorted Octahedral | Supramolecular networks |
| Rh³⁺ | κ³N,N,O (bipyridine + carboxylate) | Octahedral | Hydrothermal synthesis |
| Cu²⁺ | κ²N,O (bipyridine + carboxylate) | Square-Planar | Photocatalysis |
Materials Science
The compound’s electronic and optical properties make it valuable in:
- Organic Light-Emitting Diodes (OLEDs) : Phosphorescent iridium(III) complexes with 2,3'-bipyridine derivatives show high quantum efficiencies (e.g., 34% in Pt(II) complexes).
- Catalysis : Pd(II)/bipyridine systems enable β-quaternary carboxylic acid synthesis via conjugate additions of arylboronic acids.
- Supramolecular Architectures : Hydrogen bonding and π-stacking interactions drive the formation of 1D chains or 2D layers in metal-organic frameworks.
Figure 1: Schematic of Pd(II)/Bipyridine-Catalyzed Conjugate Addition
(Mechanism adapted from )
Structure
2D Structure
Properties
IUPAC Name |
5-pyridin-2-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKHMPAWFRPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845827-00-1 | |
| Record name | [2,3′-Bipyridine]-6′-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845827-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Multi-Step Organic Synthesis via Suzuki–Miyaura Coupling
One of the primary synthetic approaches to bipyridine derivatives, including carboxylated variants, is the Suzuki–Miyaura cross-coupling reaction. This method forms carbon-carbon bonds between a halogenated pyridine and a boronic acid derivative under palladium catalysis.
- Typical Route : Starting from a halogenated bipyridine precursor, the Suzuki–Miyaura reaction couples it with a boronic acid containing the desired carboxyl or ester functionality.
- Reaction Conditions : The reaction is usually conducted in polar solvents such as aqueous ethanol or dioxane, with bases like potassium carbonate, under inert atmosphere and moderate heating.
- Post-Coupling Modifications : Ester groups introduced during coupling can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid at the 6' position.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Halogenated bipyridine, boronic acid, Pd catalyst, base, solvent | Moderate to High | High selectivity, scalable | Requires palladium catalyst, multi-step |
| Multi-step Condensation & Functionalization | 2-acetylpyridine derivatives, ammonium acetate, reflux | Moderate (~40%) | Flexible for substitution patterns | Multi-step, moderate yields |
| Oxidative Carboxylation (KMnO4) | Methyl-substituted bipyridine, KMnO4, acidic aqueous medium | High (~85-90%) | Simple reagents, good yields | Harsh conditions, regioselectivity challenges |
| Metal Complex-Assisted Synthesis | Bipyridine derivatives, metal salts (Cu(II)), aqueous/ethanol solvent | Moderate (62%) | Facilitates crystallization | Requires metal salts, additional purification |
Detailed Research Findings and Notes
- The Suzuki–Miyaura coupling remains the most widely adopted method for preparing substituted bipyridines due to its robustness and adaptability to various functional groups.
- Oxidative methods using potassium permanganate provide high yields of dicarboxylated bipyridines, but controlling oxidation to target the 6' position specifically requires careful optimization.
- Multi-step condensation routes, while providing structural diversity, often suffer from lower yields and require extensive purification.
- Coordination chemistry approaches, involving metal ion complexation during synthesis, can improve product isolation but add complexity to the preparation process.
- The choice of method depends on the desired purity, scale, and substitution pattern of the bipyridine derivative.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Silver oxide (Ag₂O) is commonly used as an oxidant.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and nucleophiles.
Major Products:
Scientific Research Applications
Chemistry:
Ligands in Coordination Chemistry: [2,3’-Bipyridine]-6’-carboxylic acid is used as a ligand in the formation of coordination complexes with transition metals.
Catalysis: It serves as a catalyst or a catalyst precursor in various organic reactions.
Biology and Medicine:
Biologically Active Molecules: This compound is a precursor for the synthesis of biologically active molecules.
Drug Development: It is used in the development of drugs due to its ability to interact with metal ions and other biological targets.
Industry:
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-6’-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various chemical reactions, including catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers
[3,4'-Bipyridine]-6-carboxylic Acid (CAS 1214363-66-2)
- Structural Difference : The pyridine rings are connected at 3- and 4'-positions.
- The altered nitrogen lone-pair orientation may weaken metal-ligand binding strength .
- Similarity Score : 0.92 (based on structural and functional group alignment) .
[2,2'-Bipyridine]-6-carboxylic Acid (CAS 4392-87-4)
- Structural Difference : Symmetric 2,2'-bipyridine backbone.
- Impact : Forms more stable chelates with transition metals (e.g., Ru, Ir) due to identical coordination sites. For example, Ru(II) complexes of 2,2'-bipyridine derivatives exhibit enhanced photophysical properties for solar cell applications .
- Synthetic Utility : Widely used in coordination polymers, unlike the asymmetric 2,3'-isomer .
Functional Group Variations
3-(Trifluoromethyl)-[2,3'-Bipyridine]-6'-carboxylic Acid
- Structural Difference : Incorporates a trifluoromethyl (-CF₃) group at the 3-position.
- Impact : The electron-withdrawing -CF₃ group increases acidity (lower pKa) and stabilizes metal complexes via inductive effects. This derivative is prioritized in drug development for neuropathic pain due to improved metabolic stability .
- Synthetic Challenge: Requires selective oxidation under scalable conditions, avoiding hazardous reagents like KMnO₄ .
[2,3'-Bipyridine]-6'-carboxamide
Dicarboxylic Acid Derivatives
2,2'-Bipyridine-6,6'-dicarboxylic Acid (CAS 4479-74-7)
- Structural Difference : Two carboxylic acid groups at the 6- and 6'-positions.
- Impact: Forms dinuclear or polymeric metal complexes (e.g., with lanthanides) for luminescent sensors. The dual -COOH groups enable higher coordination flexibility compared to mono-carboxylic analogues .
Key Data Tables
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Solubility (H₂O) | pKa (COOH) |
|---|---|---|---|---|
| [2,3'-Bipyridine]-6'-carboxylic acid | 845827-00-1 | C₁₁H₈N₂O₂ | Low | ~2.8 |
| [3,4'-Bipyridine]-6-carboxylic acid | 1214363-66-2 | C₁₁H₈N₂O₂ | Moderate | ~3.1 |
| 2,2'-Bipyridine-6,6'-dicarboxylic acid | 4479-74-7 | C₁₂H₈N₂O₄ | Very low | 2.2, 4.5 |
Biological Activity
[2,3'-Bipyridine]-6'-carboxylic acid is a compound of interest due to its various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing key findings from recent research studies, and presenting data in a structured manner.
Chemical Structure and Properties
- Chemical Formula : C_{11}H_{8}N_{2}O_{2}
- Molecular Weight : 200.19 g/mol
- IUPAC Name : 6-carboxy-2,3'-bipyridine
The bipyridine structure is significant as it often participates in coordination chemistry, which can influence its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that This compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.
The mechanism by which This compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways. This is consistent with findings that show its ability to chelate metal ions, which are essential for various enzymatic functions in bacteria.
Cytotoxicity Studies
While exploring its therapeutic potential, cytotoxicity studies are crucial. The compound was tested on human cell lines (e.g., HeLa and HEK293) to evaluate its safety profile:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 50 |
| HEK293 | 45 |
The relatively high IC50 values indicate that This compound has a favorable safety margin compared to its antimicrobial activity.
Case Study 1: Antibiotic Efficacy
A recent study evaluated the efficacy of This compound in treating infections caused by Staphylococcus aureus. The compound was administered in a murine model of infection, resulting in a significant reduction in bacterial load compared to untreated controls. Histopathological analysis revealed reduced inflammation and tissue damage.
Case Study 2: Synergistic Effects
Another investigation focused on the synergistic effects of combining This compound with other antibiotics. The combination with amoxicillin showed enhanced antibacterial activity against resistant strains of E. coli, suggesting potential for combination therapy in clinical settings.
Q & A
What are the standard synthetic routes for [2,3'-Bipyridine]-6'-carboxylic acid, and how do reaction conditions influence yield?
Basic : The compound is synthesized via Kumada coupling of 5-bromo-2-methoxypyridine with 2-bromopyridine, followed by hydrolysis using hydrochloric acid to yield the carboxylic acid moiety . Key factors include catalyst choice (e.g., palladium) and solvent selection (e.g., THF or toluene), which directly impact coupling efficiency. Post-hydrolysis purification via recrystallization or column chromatography is critical for ≥90% purity.
Advanced : Alternative oxidation methods (e.g., KMnO₄ vs. dichromate acid) for analogous bipyridine derivatives show dichromate improves yields (85% vs. <40% with KMnO₄) but requires stringent pH control to avoid over-oxidation . Microwave-assisted hydrolysis or flow chemistry may reduce reaction times.
How can researchers characterize this compound to confirm structural integrity?
Basic : Use ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.5–9.0 ppm) and the carboxylic proton (δ ~12.5 ppm). IR spectroscopy confirms the C=O stretch (~1700 cm⁻¹) . Mass spectrometry (ESI-MS) provides molecular ion validation ([M+H]⁺ expected at m/z 217.2).
Advanced : Single-crystal X-ray diffraction resolves regiochemical ambiguities. For example, cocrystallization with dicarboxylic acids (e.g., trans,trans-hexa-2,4-dienedioic acid) reveals planar bipyridine conformations and hydrogen-bonding motifs (O–H⋯N, C–H⋯O) .
What safety protocols are essential when handling this compound?
Basic : Follow GHS Category 2 guidelines for skin/eye irritation and respiratory protection. Use nitrile gloves, fume hoods, and safety goggles. Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced : Monitor airborne particulates (PM₂.₅) during solid-phase synthesis. LC-MS analysis of lab wastewater ensures no persistent metabolites exceed EPA limits.
How does the compound’s carboxylic acid group influence supramolecular interactions?
Advanced : The carboxylic acid participates in hydrogen-bonded networks, as seen in cocrystals with 4,4′-bipyridine. These interactions form 1D chains (C₂²(12) motifs) or 3D frameworks, critical for designing metal-organic frameworks (MOFs) . Solvent polarity (e.g., DMF vs. ethanol) modulates crystallization kinetics and topology.
What analytical methods resolve contradictions in reported synthetic yields?
Advanced : Comparative kinetic studies (e.g., Arrhenius plots) differentiate temperature-dependent side reactions. HPLC purity assays identify byproducts (e.g., over-oxidized quinones). For example, dichromate oxidation of 4,4′-dimethyl-2,2′-bipyridine yields higher purity dicarboxylic acid than KMnO₄ due to milder redox potential .
How can the carboxylic acid moiety be functionalized for targeted applications?
Basic : Convert to acyl chlorides (SOCl₂, 70°C) for amide coupling or esterification (EtOH/H⁺).
Advanced : Site-selective functionalization (e.g., peptide coupling via EDC/NHS chemistry) enables bioconjugation. DFT calculations (B3LYP/6-31G*) predict reactivity at the 6′-position due to electron-withdrawing effects .
What computational tools predict the compound’s coordination behavior?
Advanced : The Cambridge Structural Database (CSD) identifies prevalent coordination modes (e.g., monodentate vs. bridging). Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes), while Hirshfeld surface analysis quantifies intermolecular contacts in cocrystals .
How does pH affect the stability of this compound in aqueous solutions?
Basic : The compound is stable at pH 4–7 but hydrolyzes under strongly acidic (pH <2) or alkaline (pH >10) conditions. Buffered solutions (e.g., PBS) are recommended for biological assays.
Advanced : UV-Vis spectroscopy tracks degradation (λmax shifts from 270 nm to 245 nm in acidic media). Activation energy (Eₐ) for hydrolysis, derived from Arrhenius plots, informs storage guidelines .
What strategies optimize regioselectivity in bipyridine synthesis?
Advanced : Steric directing groups (e.g., methoxy at the 6′-position) enhance coupling selectivity. DFT studies reveal transition-state energy differences (ΔΔG‡ >5 kcal/mol) between ortho and para positions. Asymmetric catalysis (e.g., chiral Pd complexes) achieves enantioselective functionalization .
How is the compound used in drug discovery pipelines?
Advanced : As a chelating agent, it modulates metalloenzyme activity (e.g., HDAC inhibitors). Structure-activity relationship (SAR) studies explore substitutions (e.g., halogenation at the 4-position) to enhance bioavailability. Toxicity screening in HepG2 cells (IC₅₀ >100 μM) confirms low cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
